
2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-morpholinoethyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, a propanone moiety, and an oxime group linked to a morpholinoethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime typically involves the reaction of 1-[m-(Trifluoromethyl)phenyl]-2-propanone with O-(2-morpholinoethyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of oxime derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted trifluoromethyl compounds.
科学的研究の応用
1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxime group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The morpholinoethyl chain may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime
- 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(dimethylamino)ethyl]oxime
Comparison: 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime is unique due to the presence of the morpholinoethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties such as solubility, stability, and binding affinity to molecular targets.
特性
CAS番号 |
38060-03-6 |
|---|---|
分子式 |
C16H21F3N2O2 |
分子量 |
330.34 g/mol |
IUPAC名 |
(E)-N-(2-morpholin-4-ylethoxy)-1-[3-(trifluoromethyl)phenyl]propan-2-imine |
InChI |
InChI=1S/C16H21F3N2O2/c1-13(20-23-10-7-21-5-8-22-9-6-21)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12H,5-11H2,1H3/b20-13+ |
InChIキー |
LXJUXPADDBNCCM-DEDYPNTBSA-N |
異性体SMILES |
C/C(=N\OCCN1CCOCC1)/CC2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
CC(=NOCCN1CCOCC1)CC2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


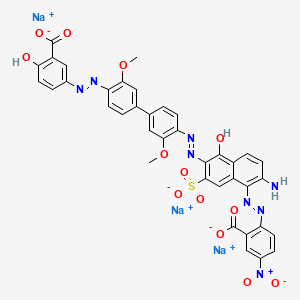
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
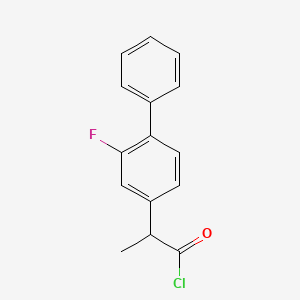
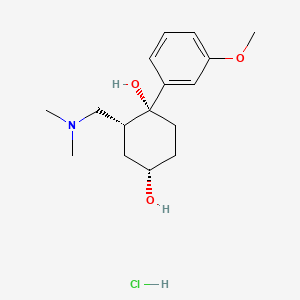
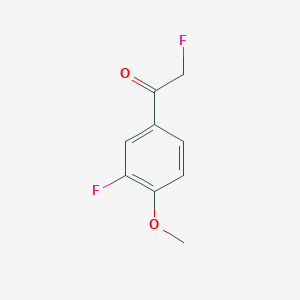
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
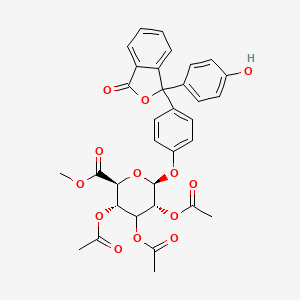
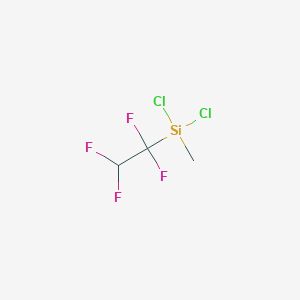
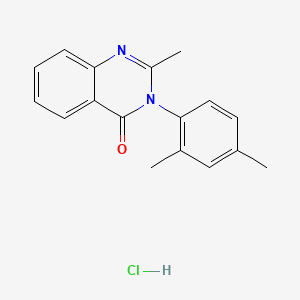

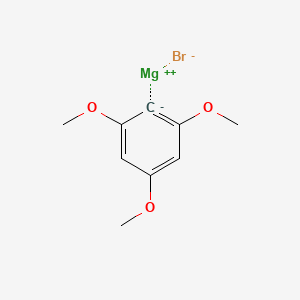
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)

